
A Researcher's Guide to pG106 and pG106K
Shuttle Vectors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PG106

Cat. No.: B612409 Get Quote

This guide provides a detailed comparison of the Escherichia coli - Bacteroides shuttle vectors

pG106 and pG106K. Developed for molecular cloning and expression studies in

Porphyromonas, Bacteroides, and related species, these vectors share a common backbone

but differ in their selection markers for use in E. coli. This comparison outlines their technical

specifications, highlights the practical implications of their differences, and provides

standardized protocols for their use.

Vector Specification Overview
The pG106 and pG106K vectors are both low-copy number shuttle vectors designed for

genetic manipulation in both Gram-negative anaerobes and E. coli.[1][2] They are built from the

pUC19 and pYH420 backbones.[1][2] The primary distinction lies in the antibiotic resistance

gene used for selection in E. coli.
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Feature pG106 pG106K

Vector Name pG106 pG106K

Addgene Plasmid # 178041 (pG106-KA variant) 191377

Vector Type
Bacteroides - E. coli shuttle

vector[1][3]

Bacteroides - E. coli shuttle

vector[2]

Backbone pUC19 and pYH420[1] pUC19 and pYH420[2]

Vector Size ~9278 bp[4]
Not specified, but expected to

be similar to pG106

Copy Number Low Copy[1] Low Copy[2]

Selection in Bacteroides
Erythromycin / Clindamycin

(ermF)[3][4]
Erythromycin (ermF)[2]

Selection in E. coli
Erythromycin (ermAM) or

Ampicillin[1][3]
Kanamycin (kan)[2]

Recommended E. coli Strain NEB Stable[1] DH5alpha[2]

Primary Reference
Jones et al. (2020) Mol Oral

Microbiol.[1][2]

Jones et al. (2020) Mol Oral

Microbiol.[2]

Key Differences and Experimental Implications
The fundamental difference between pG106 and pG106K is the selectable marker for E. coli.

The original pG106 vector utilizes an erythromycin resistance marker (ermAM) for selection in

E. coli, while the pG106K variant has this marker replaced with a kanamycin resistance gene.

[1][2][3] A related vector, pG108-K, confirms this naming convention where the original E. coli

marker (ErmAM) was replaced with a kanamycin cassette.[5]

Implications for Researchers:

Antibiotic Selection: The choice between vectors depends directly on the experimental

design. If other plasmids with ampicillin or erythromycin resistance are being used in the

same E. coli strain, pG106K provides an alternative selection method using kanamycin.
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Host Strain Compatibility: Certain E. coli strains may have pre-existing resistance to

ampicillin. Using pG106K with kanamycin selection can circumvent this issue.

Satellite Colonies: Ampicillin, the resistance marker often found on pUC19-derived

backbones, is susceptible to the formation of satellite colonies as the secreted β-lactamase

degrades the antibiotic in the surrounding medium. Kanamycin is a stable antibiotic that is

not degraded, thus preventing the growth of satellite colonies and ensuring cleaner selection

plates.

The logical relationship between the vectors can be visualized as a direct modification, where

the core functionality and backbone remain unchanged.

pG106
Backbone: pUC19 + pYH420

E. coli marker: ermAM (Erythromycin)

Modification:
Swap E. coli

selectable marker

pG106K
Backbone: pUC19 + pYH420

E. coli marker: kan (Kanamycin)

Click to download full resolution via product page

Caption: Derivation of pG106K from the pG106 vector backbone.
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Below are generalized protocols for using pG106 and pG106K. The key difference is the

antibiotic used for selection during the E. coli cloning steps.

1. Cloning into pG106 / pG106K in E. coli

This protocol outlines the steps for inserting a gene of interest into the multiple cloning site

(MCS) of the shuttle vector using standard restriction enzyme-based cloning.

Caption: Standard cloning workflow for pG106/pG106K vectors.

Vector and Insert Preparation:

Digest the pG106/pG106K vector and the DNA insert with appropriate restriction

enzymes. The pG106 vector map contains a multiple cloning site within the lacZ gene,

allowing for blue-white screening.[3][4]

Purify the digested vector and insert fragments using a gel extraction kit or PCR

purification kit.

Ligation:

Set up a ligation reaction using T4 DNA ligase, mixing the purified vector and insert at a

recommended molar ratio (e.g., 1:3 vector to insert).

Incubate as recommended by the ligase manufacturer (e.g., 1 hour at room temperature

or overnight at 16°C).

Transformation into E. coli:

Thaw a tube of chemically competent E. coli (e.g., DH5alpha) on ice.[2]

Add 2-5 µL of the ligation reaction to the competent cells.

Incubate on ice for 30 minutes.

Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2

minutes.
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Add 900 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour

with shaking.

Plating and Selection:

Plate 100-200 µL of the transformed cells onto LB agar plates.

For pG106: Use plates containing Erythromycin (concentration depends on ermAM

sensitivity, typically 150-200 µg/mL) or Ampicillin (100 µg/mL).

For pG106K: Use plates containing Kanamycin (50 µg/mL).[2]

If using blue-white screening, add IPTG and X-Gal to the plates.

Incubate overnight at 37°C.

Verification:

Pick colonies (white colonies if using blue-white screening) and perform colony PCR or a

plasmid miniprep.

Verify the correct insert by restriction digest and/or Sanger sequencing.

2. Transformation into Bacteroides or Porphyromonas

Once a construct is verified in E. coli, the plasmid can be introduced into the target anaerobic

host.

Plasmid Preparation:

Grow a larger culture of the verified E. coli clone and perform a maxiprep or midiprep to

obtain a high-purity, high-concentration plasmid stock.

Electroporation (General Protocol):

Prepare electrocompetent Bacteroides or Porphyromonas cells according to an

established laboratory protocol.

Chill electroporation cuvettes on ice.
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Mix 1-2 µg of the purified plasmid with the electrocompetent cells in a microfuge tube on

ice.

Transfer the cell-DNA mixture to the pre-chilled cuvette.

Electroporate using optimized parameters for the specific species and strain.

Immediately add recovery medium and transfer the cells to an anaerobic environment.

Allow cells to recover for several hours to overnight.

Plating and Selection:

Plate the recovered cells onto appropriate selective media (e.g., Brucella blood agar)

containing Erythromycin or Clindamycin to select for transformants carrying the ermF gene

present on both pG106 and pG106K.[2][3]

Incubate anaerobically until colonies appear (typically 3-7 days).

In summary, pG106K is a useful derivative of pG106, offering increased flexibility in

experimental design by providing kanamycin resistance for selection in E. coli. The choice

between the two vectors should be based on the specific requirements of the cloning strategy,

particularly the antibiotic resistance markers of other components used in the experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Researcher's Guide to pG106 and pG106K Shuttle
Vectors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612409#pg106-vs-pg106k-what-is-the-difference]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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